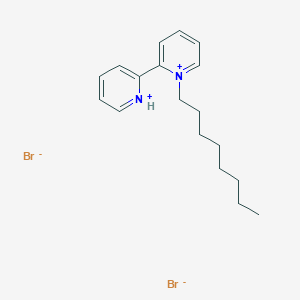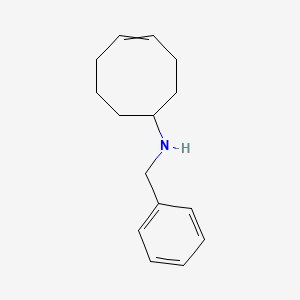
1-Octyl-2,2'-bipyridin-1-ium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-2,2’-bipyridin-1-ium dibromide is a bipyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the bipyridine ring, and it is paired with two bromide ions.
Métodos De Preparación
The synthesis of 1-Octyl-2,2’-bipyridin-1-ium dibromide typically involves the alkylation of 2,2’-bipyridine with an octyl halide, followed by the addition of a bromide source to form the dibromide salt. The reaction conditions often include the use of a polar solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Octyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form radical cations and further reduced to form quinoid structures.
Substitution Reactions: The bipyridinium core can undergo nucleophilic substitution reactions, where nucleophiles replace the bromide ions under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Octyl-2,2’-bipyridin-1-ium dibromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Octyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through coordination with metal ions. The bipyridine ring can chelate metal ions, altering their electronic properties and facilitating various catalytic processes. The octyl group enhances the compound’s solubility in organic solvents, making it more versatile in different reaction environments .
Comparación Con Compuestos Similares
1-Octyl-2,2’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts such as:
1,1’-Diethyl-2,2’-bipyridinium dibromide: Similar in structure but with ethyl groups instead of octyl, leading to different solubility and reactivity properties.
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
The uniqueness of 1-Octyl-2,2’-bipyridin-1-ium dibromide lies in its long alkyl chain, which imparts distinct solubility and interaction characteristics, making it suitable for specific applications in organic and coordination chemistry .
Propiedades
Número CAS |
154356-42-0 |
|---|---|
Fórmula molecular |
C18H26Br2N2 |
Peso molecular |
430.2 g/mol |
Nombre IUPAC |
1-octyl-2-pyridin-1-ium-2-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C18H25N2.2BrH/c1-2-3-4-5-6-10-15-20-16-11-8-13-18(20)17-12-7-9-14-19-17;;/h7-9,11-14,16H,2-6,10,15H2,1H3;2*1H/q+1;;/p-1 |
Clave InChI |
GBERMXQDAABGBX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)


![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)




![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
